7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid 7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16246710
InChI: InChI=1S/C7H4ClN3O2/c8-5-1-2-9-6-3-4(7(12)13)10-11(5)6/h1-3H,(H,12,13)
SMILES:
Molecular Formula: C7H4ClN3O2
Molecular Weight: 197.58 g/mol

7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

CAS No.:

Cat. No.: VC16246710

Molecular Formula: C7H4ClN3O2

Molecular Weight: 197.58 g/mol

* For research use only. Not for human or veterinary use.

7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid -

Specification

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
IUPAC Name 7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Standard InChI InChI=1S/C7H4ClN3O2/c8-5-1-2-9-6-3-4(7(12)13)10-11(5)6/h1-3H,(H,12,13)
Standard InChI Key OZUWUXSGNLWULR-UHFFFAOYSA-N
Canonical SMILES C1=C(N2C(=CC(=N2)C(=O)O)N=C1)Cl

Introduction

Chemical Structure and Properties

The compound features a bicyclic framework where a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) is fused to a pyrimidine ring (a six-membered ring with two nitrogen atoms). The chlorine substituent occupies position 7 of the pyrimidine ring, while the carboxylic acid group is at position 2 .

Molecular Formula: C₇H₄ClN₃O₂
Molecular Weight: 197.58 g/mol
IUPAC Name: 7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Key physicochemical properties include:

  • Solubility: Limited aqueous solubility due to the hydrophobic pyrimidine core; soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

  • Stability: Sensitive to prolonged exposure to light and moisture, requiring storage at 2–8°C in inert atmospheres .

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis typically involves cyclocondensation reactions. A representative pathway includes:

  • Chlorination: Reacting pyrazolo[1,5-a]pyrimidine precursors with phosphorus oxychloride (POCl₃) to introduce the chlorine atom .

  • Carboxylation: Introducing the carboxylic acid group via hydrolysis of ester intermediates, such as ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate .

Example Reaction:

Pyrazolo[1,5-a]pyrimidine+POCl37-Chloropyrazolo[1,5-a]pyrimidineHydrolysis7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid\text{Pyrazolo[1,5-a]pyrimidine} + \text{POCl}_3 \rightarrow \text{7-Chloropyrazolo[1,5-a]pyrimidine} \xrightarrow{\text{Hydrolysis}} \text{7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid}

Industrial Scalability

Continuous flow reactors are employed to enhance yield and purity, with optimized parameters such as:

  • Temperature: 80–100°C

  • Residence Time: 30–60 minutes

  • Catalysts: Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against phosphoinositide 3-kinase delta (PI3Kδ), a kinase implicated in immune regulation and cancer. Studies on analogous pyrazolo[1,5-a]pyrimidines report IC₅₀ values in the low nanomolar range :

CompoundTargetIC₅₀ (nM)Selectivity
CPL302253 (Analog)PI3Kδ2.8High
CPL302415 (Analog)PI3Kδ18Moderate

Anti-Inflammatory Effects

Derivatives of this compound reduce interleukin-6 (IL-6) secretion by 40–60% in murine models of rheumatoid arthritis, suggesting modulation of the JAK-STAT signaling pathway .

Research Applications

Drug Development

The compound serves as a pharmacophore in designing PI3Kδ inhibitors for autoimmune diseases. Modifications at positions 3 and 7 improve selectivity and metabolic stability .

Biochemical Probes

Its fluorescent derivatives are used to visualize kinase activity in live cells, aiding mechanistic studies of PI3Kδ-related pathologies .

Challenges and Future Directions

Limitations

  • Poor Oral Bioavailability: Requires formulation enhancements (e.g., nanoemulsions).

  • Off-Target Effects: SAR optimization is needed to reduce interactions with unrelated kinases.

Emerging Opportunities

  • Combination Therapies: Synergistic effects with checkpoint inhibitors in oncology.

  • Neurodegenerative Diseases: Preliminary data suggest AAK1 inhibition, relevant to Alzheimer’s disease .

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